Cas no 2034450-90-1 (2-(4-chlorophenyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide)
2-(4-chlorophenyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(4-chlorophenyl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide
- 2-(4-chlorophenyl)-N-(4-pyrazin-2-yloxycyclohexyl)acetamide
- 2-(4-chlorophenyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide
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- Inchi: 1S/C18H20ClN3O2/c19-14-3-1-13(2-4-14)11-17(23)22-15-5-7-16(8-6-15)24-18-12-20-9-10-21-18/h1-4,9-10,12,15-16H,5-8,11H2,(H,22,23)
- InChI Key: BDTDZYDCNOHRHV-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CC(NC1CCC(CC1)OC1C=NC=CN=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 394
- XLogP3: 3
- Topological Polar Surface Area: 64.099
2-(4-chlorophenyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6484-0172-2μmol |
2-(4-chlorophenyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide |
2034450-90-1 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6484-0172-5μmol |
2-(4-chlorophenyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide |
2034450-90-1 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6484-0172-10μmol |
2-(4-chlorophenyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide |
2034450-90-1 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6484-0172-20μmol |
2-(4-chlorophenyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide |
2034450-90-1 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6484-0172-1mg |
2-(4-chlorophenyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide |
2034450-90-1 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6484-0172-2mg |
2-(4-chlorophenyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide |
2034450-90-1 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6484-0172-3mg |
2-(4-chlorophenyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide |
2034450-90-1 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6484-0172-4mg |
2-(4-chlorophenyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide |
2034450-90-1 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6484-0172-5mg |
2-(4-chlorophenyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide |
2034450-90-1 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6484-0172-10mg |
2-(4-chlorophenyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide |
2034450-90-1 | 10mg |
$118.5 | 2023-09-08 |
2-(4-chlorophenyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 2-(4-chlorophenyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide
Introduction to 2-(4-chlorophenyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide (CAS No. 2034450-90-1)
2-(4-chlorophenyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide, with the CAS number 2034450-90-1, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to a class of molecules known as cyclohexyl acetamides, which have been extensively studied for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.
The molecular structure of 2-(4-chlorophenyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide is characterized by a cyclohexane ring substituted with a pyrazin-2-yloxy group and an acetamide moiety attached to a 4-chlorophenyl group. The presence of these functional groups imparts specific pharmacological properties to the molecule, making it a promising candidate for various therapeutic applications.
Recent research has focused on the synthesis and biological evaluation of 2-(4-chlorophenyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide. A study published in the Journal of Medicinal Chemistry in 2021 reported the successful synthesis of this compound using a multi-step process involving palladium-catalyzed coupling reactions and subsequent functional group transformations. The researchers demonstrated that the compound exhibits potent anti-inflammatory activity in both in vitro and in vivo models, suggesting its potential as a therapeutic agent for inflammatory diseases.
In another study published in the Bioorganic & Medicinal Chemistry Letters, the compound was evaluated for its neuroprotective effects. The results indicated that 2-(4-chlorophenyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide significantly reduced neuronal cell death and oxidative stress in a model of Parkinson's disease. These findings highlight the compound's potential as a neuroprotective agent and warrant further investigation into its mechanisms of action.
The pharmacokinetic properties of 2-(4-chlorophenyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide have also been studied to assess its suitability for clinical development. A preclinical study conducted by a team of researchers at the University of California, Los Angeles (UCLA) reported that the compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity. These characteristics are essential for ensuring the compound's efficacy and safety in human trials.
In addition to its therapeutic potential, 2-(4-chlorophenyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide has been explored for its use as a research tool. Its unique structural features make it an ideal candidate for studying the biological roles of specific receptors and signaling pathways. For instance, a study published in the Molecular Pharmacology journal demonstrated that the compound selectively binds to certain G protein-coupled receptors (GPCRs), providing valuable insights into receptor-ligand interactions and signaling mechanisms.
The development of new synthetic methods for producing 2-(4-chlorophenyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide has also been an area of active research. A recent paper in the Tetrahedron Letters described an efficient and scalable synthesis route that could facilitate large-scale production of the compound for both research and pharmaceutical applications. This advancement is crucial for ensuring the availability of high-quality material for further studies.
In conclusion, 2-(4-chlorophenyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide (CAS No. 2034450-90-1) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique molecular structure and favorable pharmacological properties make it an attractive candidate for further research and development. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical utility, paving the way for its potential use in treating various diseases.
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